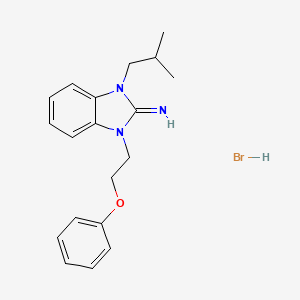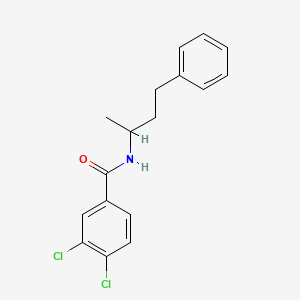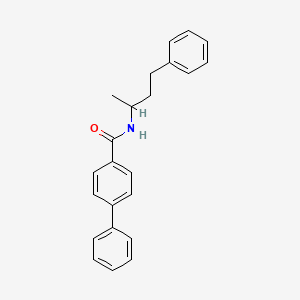![molecular formula C20H14ClN3O4S B3975606 N-(4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3975606.png)
N-(4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide
Descripción general
Descripción
N-(4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide, commonly known as CNPA, is a chemical compound that has been widely studied for its potential applications in scientific research. CNPA is a member of the family of thiophene-based compounds, which have been of great interest to researchers due to their diverse biological activities.
Aplicaciones Científicas De Investigación
CNPA has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anticancer activity. CNPA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It does so by inducing apoptosis, or programmed cell death, in these cells. CNPA has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of arthritis. Additionally, CNPA has been investigated for its potential as an antimicrobial agent, as it has been shown to inhibit the growth of various bacteria and fungi.
Mecanismo De Acción
The mechanism of action of CNPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, CNPA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. CNPA has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
CNPA has been shown to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, CNPA has been shown to have antioxidant activity, which may contribute to its therapeutic effects. CNPA has also been shown to inhibit the production of nitric oxide, which is involved in various physiological processes, including inflammation and blood vessel dilation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CNPA for lab experiments is its high purity and yield, which makes it suitable for various types of assays and experiments. Additionally, CNPA has been shown to have low toxicity in animal models, which makes it a safer alternative to other compounds that may have toxic effects. However, one limitation of CNPA is its limited solubility in water, which may make it difficult to use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on CNPA. One area of interest is the development of analogs of CNPA that may have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of CNPA and its effects on various signaling pathways. Finally, more studies are needed to investigate the potential applications of CNPA in vivo, as many of the studies to date have been conducted in vitro.
In conclusion, CNPA is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antimicrobial activities, among others. CNPA has a well-established synthesis method, high purity and yield, and low toxicity, making it suitable for various types of experiments. Future research on CNPA will likely focus on developing analogs, investigating its mechanism of action, and studying its potential applications in vivo.
Propiedades
IUPAC Name |
N-[4-[[(E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4S/c21-16-9-3-13(12-17(16)24(27)28)4-10-19(25)22-14-5-7-15(8-6-14)23-20(26)18-2-1-11-29-18/h1-12H,(H,22,25)(H,23,26)/b10-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQDXIOGZGNFOU-ONNFQVAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B3975528.png)
![1-[(3-methylpyridin-2-yl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B3975533.png)
![2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B3975536.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3975545.png)
![5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-N-cyclopropyl-2-nitroaniline](/img/structure/B3975549.png)
![N-(2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}ethyl)-N'-phenylurea](/img/structure/B3975558.png)
![N~1~-(tert-butyl)-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3975560.png)

amine](/img/structure/B3975581.png)
![N-[4-(acetylamino)phenyl]-2-[4-(methylsulfonyl)-2-nitrophenoxy]acetamide](/img/structure/B3975592.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methylbutanamide](/img/structure/B3975601.png)
